molecular formula C16H15Br2N3O2 B11115735 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11115735
M. Wt: 441.12 g/mol
InChI Key: KSYNZOCPDRGNQW-DNTJNYDQSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine atoms, a hydroxy group, and a hydrazide linkage, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide linkage and bromine atoms play a crucial role in its biological activity. It can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Br2N3O2

Molecular Weight

441.12 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H15Br2N3O2/c1-10-2-4-13(5-3-10)19-9-15(22)21-20-8-11-6-12(17)7-14(18)16(11)23/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

KSYNZOCPDRGNQW-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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